molecular formula C12H13NO4 B14007357 (S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid

(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B14007357
M. Wt: 235.24 g/mol
InChI Key: WDFHLEMSQSCONQ-JTQLQIEISA-N
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Description

(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyloxy group and a carboxylic acid group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with benzyloxyamine under acidic conditions. The reaction is carried out in a solvent such as ethanol or isopropanol with a catalytic amount of acetic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

    Oxidation: Benzoyl-substituted pyrrolidine carboxylic acid.

    Reduction: Hydroxyl-substituted pyrrolidine carboxylic acid.

    Substitution: Various substituted pyrrolidine carboxylic acids depending on the nucleophile used.

Scientific Research Applications

(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a benzyloxy group and a carboxylic acid group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(3S)-5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1

InChI Key

WDFHLEMSQSCONQ-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](CN(C1=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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